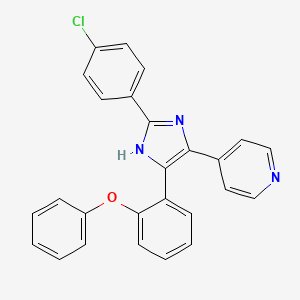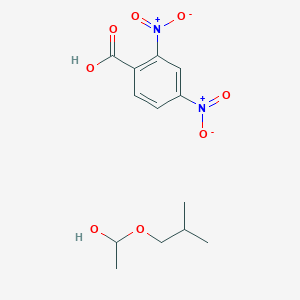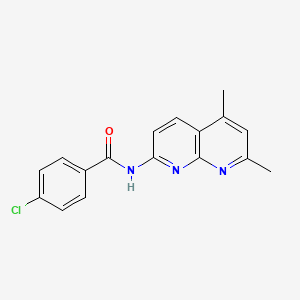
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- is a chemical compound with the molecular formula C12H15NO3S. It is used primarily in laboratory settings and the manufacture of chemical compounds .
Analyse Des Réactions Chimiques
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: Used in the manufacture of various chemical products.
Mécanisme D'action
The mechanism of action for 1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- involves its interaction with molecular targets and pathways within biological systems
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- include other pyrrole derivatives and sulfonylated compounds. These compounds may have similar chemical properties but differ in their specific applications and effects. The uniqueness of 1H-Pyrrole-2-methanol, 2,5-dihydro-3-methyl-1-(phenylsulfonyl)-, (2R)- lies in its specific structure and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
159983-42-3 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
[(2R)-1-(benzenesulfonyl)-3-methyl-2,5-dihydropyrrol-2-yl]methanol |
InChI |
InChI=1S/C12H15NO3S/c1-10-7-8-13(12(10)9-14)17(15,16)11-5-3-2-4-6-11/h2-7,12,14H,8-9H2,1H3/t12-/m0/s1 |
Clé InChI |
PRZPNOOAJFLQBX-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CCN([C@H]1CO)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=CCN(C1CO)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)


![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)



![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)


